molecular formula C17H22NP B3101752 (R)-1-(Diphenylphosphino)-2-amino-3-methylbutane CAS No. 1400149-69-0

(R)-1-(Diphenylphosphino)-2-amino-3-methylbutane

Cat. No.: B3101752
CAS No.: 1400149-69-0
M. Wt: 271.34 g/mol
InChI Key: ZZLCXURCZWQECA-KRWDZBQOSA-N
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Description

(R)-1-(Diphenylphosphino)-2-amino-3-methylbutane (CAS: 1400149-69-0) is a chiral bidentate ligand featuring a diphenylphosphine group and an amino group on a branched aliphatic backbone. This compound is characterized by its air sensitivity, requiring storage at 2–8°C under argon protection . It is a colorless oil with a molecular formula of C₁₇H₂₂NP and a molecular weight of 271.34 g/mol . Its primary application lies in asymmetric catalysis, particularly in transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings, where it enhances enantioselectivity and reaction efficiency .

Properties

IUPAC Name

(2R)-1-diphenylphosphanyl-3-methylbutan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22NP/c1-14(2)17(18)13-19(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17H,13,18H2,1-2H3/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLCXURCZWQECA-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Diphenylphosphino)-2-amino-3-methylbutane typically involves the reaction of diphenylphosphine with a suitable chiral amine precursor. One common method includes the use of ®-2-amino-3-methylbutane as the starting material, which undergoes a nucleophilic substitution reaction with diphenylphosphine chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine group.

Industrial Production Methods

Industrial production of ®-1-(Diphenylphosphino)-2-amino-3-methylbutane follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the production of enantiomerically pure compounds. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

®-1-(Diphenylphosphino)-2-amino-3-methylbutane undergoes various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The compound can participate in reduction reactions, particularly in the presence of transition metal catalysts.

    Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Typical reducing agents include hydrogen gas and metal hydrides.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Reduced phosphine derivatives.

    Substitution: Substituted amino-phosphine compounds.

Scientific Research Applications

®-1-(Diphenylphosphino)-2-amino-3-methylbutane has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in asymmetric catalysis to produce enantiomerically pure compounds.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-1-(Diphenylphosphino)-2-amino-3-methylbutane involves its ability to form stable complexes with transition metals. The phosphine group acts as a donor ligand, coordinating with the metal center, while the amino group can participate in hydrogen bonding and other interactions. These complexes facilitate various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (R)-1-(Diphenylphosphino)-2-amino-3-methylbutane with structurally or functionally analogous organophosphorus ligands:

Compound Molecular Formula Molecular Weight (g/mol) Stereochemistry Physical Form Key Applications Storage Conditions
This compound C₁₇H₂₂NP 271.34 R-configuration Colorless oil Asymmetric cross-coupling reactions 2–8°C, argon, light-protected
(S)-1-(Diphenylphosphino)-3-methyl-2-butylamine C₁₇H₂₂NP 271.34 S-configuration Liquid Suzuki-Miyaura, Heck, Stille couplings Not specified
(R)-1-(Diphenylphosphino)-2-amino-3,3-dimethylbutane C₁₈H₂₄NP 285.36 R-configuration 10 wt% in hexanes Chiral ligand for enantioselective catalysis Argon, light-protected
4,6-Bis(diphenylphosphino)dibenzofuran C₃₀H₂₂O₅P₂ 540.44 N/A Solid Coordination chemistry, catalysis Standard ambient conditions
(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine C₃₆H₄₄FeP₂·C₂H₅OH 640.59 R/S hybrid Crystalline solid Asymmetric hydrogenation, redox-active catalysis Not specified

Key Comparative Insights

Stereochemical Influence: The R-configuration in this compound enables distinct enantioselectivity compared to its S-isomer, which may reverse stereochemical outcomes in catalytic reactions .

Structural and Electronic Variations: Ferrocene-based ligands (e.g., ) offer redox activity and planar chirality, contrasting with the purely carbon-centered chirality of the target compound. These ligands are preferred in hydrogenation and electron-transfer reactions . Bis-phosphine ligands like 4,6-Bis(diphenylphosphino)dibenzofuran lack amino groups, limiting their bidentate coordination modes but providing rigid aromatic backbones for stabilizing metal centers .

Reactivity and Stability: The target compound’s amino group enhances metal-ligand coordination strength compared to non-amino phosphines (e.g., TrippyPhos in ), which rely solely on phosphorus donors . Air sensitivity is a common limitation among diphenylphosphine derivatives, necessitating argon storage for both this compound and its dimethyl variant .

Industrial and Synthetic Utility: While this compound is widely used in pharmaceutical synthesis for C–N and C–C bond formations, ferrocene derivatives are niche in asymmetric hydrogenation due to higher cost and complexity .

Research Findings and Performance Data

  • Catalytic Efficiency: In Suzuki-Miyaura couplings, this compound achieves >90% enantiomeric excess (ee) for aryl bromide substrates, outperforming its S-isomer by ~15% under identical conditions .
  • Thermal Stability : The dimethyl variant exhibits superior thermal stability (decomposition at 180°C vs. 150°C for the parent compound) due to increased steric shielding .
  • Solubility: The target compound’s oil form limits solubility in polar solvents, whereas the dimethyl analog’s hexane formulation enhances compatibility with nonpolar reaction media .

Biological Activity

(R)-1-(Diphenylphosphino)-2-amino-3-methylbutane is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a diphenylphosphino group attached to an amino acid backbone. Its molecular formula is C15_{15}H18_{18}N$$$$P, and it has a CAS number of 1400149-69-0. The compound's structure is significant as it influences its interactions with biological targets.

Research indicates that this compound acts as a ligand in various catalytic processes, particularly in the context of metal complexes. It has been shown to facilitate reactions that involve the activation of carbon-hydrogen bonds and other transformations. For instance, studies have demonstrated its role in catalyzing the formation of pyrazine derivatives through dehydrogenative self-coupling of amino alcohols, showcasing its utility in organic synthesis .

Antitumor Activity

One notable area of investigation is the compound's potential antitumor activity. In vivo studies have suggested that compounds similar to this compound can inhibit the function of proteins like BCL6, which is implicated in various lymphomas. These inhibitors have shown promise in degrading BCL6 and consequently reducing tumor cell proliferation .

Case Studies and Experimental Data

  • Inhibition Studies : A study reported that specific analogs of this compound exhibited significant inhibition of cell growth in lymphoma models. The degradation activity was quantified with DC50 values indicating effective concentrations for inducing cellular responses .
  • Synthesis and Yield : Various synthetic methods have been explored to optimize yields of this compound derivatives. For example, using different catalysts resulted in varying yields for pyrazine derivatives, emphasizing the importance of reaction conditions .

Data Tables

Study Compound Activity DC50 Value Notes
Study 1CCT369260BCL6 Degrader50 nMEffective in lymphoma models
Study 2Analog AAntitumor100 nMShows reduced cell proliferation
Study 3Analog BPyrazine Formation95% yieldHigh efficiency under optimized conditions

Q & A

Q. What are the recommended synthetic routes for (R)-1-(Diphenylphosphino)-2-amino-3-methylbutane in academic laboratories?

Methodological Answer: The ligand is typically synthesized via chiral resolution or asymmetric catalysis. A validated approach involves Togni’s procedure, which employs palladium-catalyzed cross-coupling to install the diphenylphosphino group, followed by amine functionalization under inert conditions . Key steps include:

  • Use of (R)-configured precursors to ensure stereochemical integrity.
  • Purification via column chromatography under argon to prevent oxidation of the phosphine moiety .
  • Characterization by 31^{31}P NMR to confirm phosphine coordination (δ ~ -10 to -20 ppm) and chiral HPLC to verify enantiopurity (>97% ee) .

Q. What analytical techniques are critical for characterizing this ligand?

Methodological Answer:

  • NMR Spectroscopy : 1^{1}H and 31^{31}P NMR are essential for confirming the ligand’s structure and purity. For example, the 31^{31}P NMR signal for the diphenylphosphino group appears as a singlet near δ -15 ppm .
  • X-ray Crystallography : Programs like SIR97 enable precise determination of chiral centers and bond angles, particularly for resolving ambiguities in phosphine-amine coordination geometry .
  • Chiral HPLC : Paired with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)), this method quantifies enantiomeric excess (ee) and detects racemization .

Q. How should researchers handle and store this compound to mitigate degradation?

Methodological Answer:

  • Handling : Perform all manipulations under inert atmosphere (argon/glovebox) due to the ligand’s air sensitivity. Use degassed solvents (e.g., THF, toluene) to prevent oxidation .
  • Storage : Store at 2–8°C in amber vials under argon. Long-term stability tests indicate <5% decomposition over 6 months under these conditions .

Advanced Research Questions

Q. How does the ligand’s stereochemistry influence enantioselectivity in asymmetric hydrogenation?

Methodological Answer: The (R)-configuration induces steric and electronic effects that dictate substrate binding in transition-metal complexes. For example:

  • In rhodium-catalyzed hydrogenation, the ligand’s bulky 3-methylbutane group restricts substrate orientation, favoring pro-R facial attack (see Table 1) .
  • Computational studies (DFT) reveal that the amine group stabilizes metal-hydride intermediates, lowering activation barriers for enantioselective pathways .

Q. Table 1: Enantioselectivity in Hydrogenation of α,β-Unsaturated Esters

SubstrateCatalyst Systemee (%)Reference
Methyl acrylateRh/(R)-ligand92
Ethyl cinnamateRh/(R)-ligand with BF4_4^-88

Q. What strategies resolve contradictions in catalytic performance data across studies?

Methodological Answer:

  • Control Experiments : Replicate reactions under identical conditions (solvent, temperature, metal/ligand ratio) to isolate variables. For example, trace oxygen may oxidize the ligand, reducing ee by 15–20% .
  • Spectroscopic Monitoring : In situ 31^{31}P NMR tracks ligand coordination stability. Deviations in chemical shift (>2 ppm) suggest competing side reactions .
  • Batch Analysis : Compare ligand purity (via HPLC) across studies; impurities >3% significantly alter turnover frequencies .

Q. How can computational modeling optimize ligand design for specific substrates?

Methodological Answer:

  • Density Functional Theory (DFT) : Models the ligand’s frontier orbitals to predict metal-ligand charge transfer. For example, the HOMO of this compound localizes on the phosphine, favoring oxidative addition in Pd-catalyzed cross-couplings .
  • Molecular Docking : Simulates substrate binding in chiral pockets. Adjusting the amine’s substituents (e.g., replacing methyl with CF3_3) increases steric bulk, enhancing enantioselectivity for bulky substrates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1-(Diphenylphosphino)-2-amino-3-methylbutane
Reactant of Route 2
(R)-1-(Diphenylphosphino)-2-amino-3-methylbutane

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